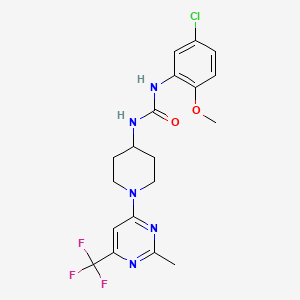

1-(5-Chloro-2-methoxyphenyl)-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea

説明

1-(5-Chloro-2-methoxyphenyl)-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea is a urea-based small molecule characterized by a 5-chloro-2-methoxyphenyl group and a pyrimidine-substituted piperidine moiety. The pyrimidine ring is functionalized with a methyl group at position 2 and a trifluoromethyl (CF₃) group at position 4. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding and selectivity. The piperidine ring may improve pharmacokinetic properties, such as solubility and membrane permeability, while the trifluoromethyl group contributes to metabolic stability and lipophilicity .

特性

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClF3N5O2/c1-11-24-16(19(21,22)23)10-17(25-11)28-7-5-13(6-8-28)26-18(29)27-14-9-12(20)3-4-15(14)30-2/h3-4,9-10,13H,5-8H2,1-2H3,(H2,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRCBFRNCASKFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)NC3=C(C=CC(=C3)Cl)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClF3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(5-Chloro-2-methoxyphenyl)-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. Its structure combines elements known for their therapeutic effects, including the piperidine and pyrimidine moieties, which are frequently associated with various bioactive properties.

Chemical Structure

The compound can be represented as follows:

This structure indicates the presence of halogenated and functional groups that may influence its interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds with similar structural features exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing piperidine and pyrimidine derivatives have shown effectiveness against various bacterial strains.

- Enzyme Inhibition : Many derivatives have been tested for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are important in treating conditions like Alzheimer's disease and urinary tract infections, respectively.

- Anticancer Potential : Some studies suggest that related compounds may possess antiproliferative properties against cancer cell lines.

Antimicrobial Activity

A study on similar piperidine derivatives demonstrated significant antibacterial activity against Salmonella typhi and Bacillus subtilis. The most active compounds achieved IC50 values significantly lower than standard drugs, indicating strong potential for development as antimicrobial agents .

Enzyme Inhibition

In enzyme inhibition assays, compounds similar to 1-(5-Chloro-2-methoxyphenyl)-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea showed promising results against AChE with IC50 values ranging from 0.63 µM to 6.28 µM. This suggests a potential role in neuroprotective therapies .

Anticancer Activity

Research has indicated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, studies on piperidine-based compounds showed inhibition of cell cycle progression in A549 lung cancer cells, highlighting their potential as anticancer agents .

Data Table: Biological Activities

| Activity Type | Compound/Study Reference | IC50/Effectiveness |

|---|---|---|

| Antibacterial | Piperidine Derivatives | IC50 = 2.14 µM (most active) |

| AChE Inhibition | Similar Compounds | IC50 = 0.63 µM (highly active) |

| Urease Inhibition | Various Derivatives | IC50 = 21.25 µM (standard reference) |

| Antiproliferative | A549 Cell Line | Significant inhibition observed |

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural analogs (Table 1) highlight key differences in aryl and heterocyclic groups, which influence physicochemical and pharmacological properties.

Table 1: Structural Comparison of Urea Derivatives

Key Observations

Heterocyclic Core Differences Pyrimidine vs. Triazine (): The target’s pyrimidine ring (6-membered, two nitrogen atoms) may offer distinct electronic properties compared to the triazine core (6-membered, three nitrogen atoms). Pyrimidine vs. This may explain differences in target affinity or selectivity between the two compounds .

Substituent Effects Trifluoromethyl Group: Both the target and ’s compound feature CF₃ groups, which enhance metabolic stability and lipophilicity. However, in the target, CF₃ is positioned on the pyrimidine ring, whereas in , it is on a phenyl group, altering spatial and electronic interactions. Chloro and Methoxy Groups: The target’s 5-chloro-2-methoxyphenyl group combines lipophilic (Cl) and polar (OMe) substituents, balancing solubility and membrane penetration.

Piperidine and Adamantane Moieties

- The piperidine ring in the target and ’s compound likely enhances solubility and bioavailability. ’s 2-oxaadamantyl group, a rigid polycyclic structure, may improve target binding through shape complementarity but could reduce solubility due to increased hydrophobicity .

Hypothetical Pharmacological Implications

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural analysis suggests:

- Target Affinity: The pyrimidine core and CF₃ group may enhance binding to kinases or enzymes requiring aromatic stacking and hydrophobic interactions.

- Metabolic Stability: The CF₃ group and methoxy substituent likely reduce oxidative metabolism compared to ’s pyridine-based compound.

- Solubility: The piperidine ring and methoxy group may confer better aqueous solubility than ’s adamantane-containing analog.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。